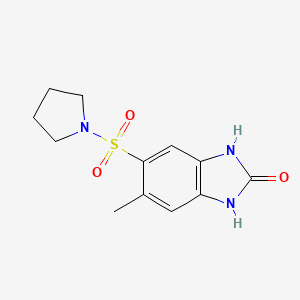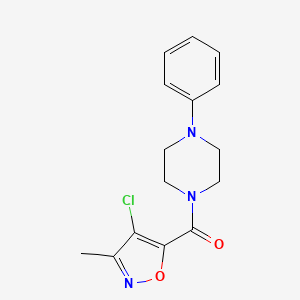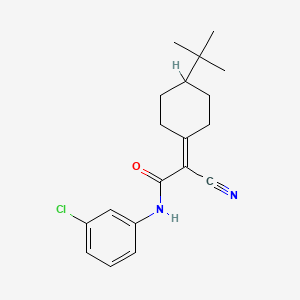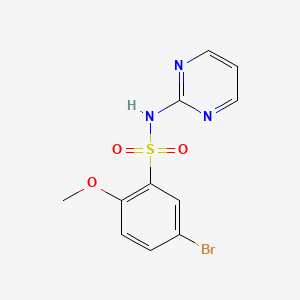
5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
5-METHYL-6-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-6-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is 281.08341252 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives have been designed and synthesized for their potential as antiviral agents. For instance, compounds structurally related to Enviroxime and analogous benzimidazoles have been tested as antirhinovirus agents. The synthesis process involves tosylation and subsequent treatment with appropriate acetamides, leading to compounds that exhibit significant antiviral activity against human rhinovirus. This research highlights the importance of the benzimidazole scaffold in the development of new antiviral drugs (Hamdouchi et al., 1999).
Antineoplastic and Antifilarial Agents
Benzimidazole carbamates have been synthesized and evaluated for their antineoplastic (anticancer) and antifilarial activities. These compounds were found to inhibit growth in certain cancer cell lines and demonstrated significant in vivo antifilarial activity against various worm species in experimentally infected animals. This showcases the potential of benzimidazole derivatives in cancer therapy and the treatment of parasitic infections (Ram et al., 1992).
Fluorescent Properties for Analytical Applications
The fluorescent emission of benzimidazole derivatives has been studied for their potential use in analytical applications. The fluorescence intensity and emission maxima of these compounds can be influenced by solvent polarity and pH, suggesting their utility in the development of fluorescent probes for biological and chemical sensing (Verdasco et al., 1995).
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Benzimidazolium salts and their complexes have been synthesized and shown to catalyze carbon-carbon bond-forming reactions efficiently. These findings are critical for the development of new catalytic systems in organic synthesis, highlighting the versatility of benzimidazole derivatives in catalysis (Akkoç et al., 2016).
Antidiabetic Activity
Sulfonylurea derivatives of benzimidazole have been prepared and evaluated for their hypoglycemic (antidiabetic) effects. Some of these compounds exhibited significant antidiabetic activity, underscoring the therapeutic potential of benzimidazole derivatives in the management of diabetes (Soliman, 1979).
Properties
IUPAC Name |
5-methyl-6-pyrrolidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-6-9-10(14-12(16)13-9)7-11(8)19(17,18)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOALHBIJJULSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCCC3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4588916.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4588920.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4588924.png)
![methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4588933.png)
![N-cyclododecyl-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4588935.png)


![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4588958.png)

![4-{[(5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4588965.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4588972.png)
![(4E)-4-[[3-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4588978.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4589004.png)
